2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(isoxazol-3-yl)acetamide
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an oxadiazol-2-yl group, a thio group, and an isoxazol-3-yl group. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions like pi stacking and hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the thiazole ring is known to participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the thiazole and oxadiazole rings could enhance its thermal and chemical stability .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various derivatives of 1,3,4-oxadiazole, including compounds with a benzothiazole moiety, to explore their chemical properties and potential biological activities. These compounds have been synthesized through reactions involving intermediates like ethyl chloroacetate, hydrazine hydrate, and different electrophiles. Characterization of these compounds utilizes techniques such as IR, NMR, Mass spectra, and elemental analysis, providing detailed insights into their molecular structures (Li Ying-jun, 2012).
Antibacterial Activity
Several studies have focused on the antibacterial properties of 1,3,4-oxadiazole derivatives. Compounds synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and related chemicals showed significant antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (K. Ramalingam et al., 2019).
Anticancer Activity
The anticancer potential of benzothiazole and 1,3,4-oxadiazole derivatives has been a significant area of research. Studies indicate that specific substitutions on the benzothiazole scaffold can modulate antitumor properties, leading to the synthesis of compounds with promising anticancer activity. This research points towards the development of new anticancer agents based on these molecular frameworks (Derya Osmaniye et al., 2018).
Enzyme Inhibition and Antidiabetic Agents
A new series of S-substituted acetamide derivatives have been synthesized and evaluated for their enzyme inhibition and cytotoxic behaviors. These bi-heterocycles show potent inhibitory potential against α-glucosidase enzyme, suggesting their use as valuable anti-diabetic agents. The in vitro and in silico studies support these compounds' potential in managing diabetes through enzyme inhibition (Muhammad Athar Abbasi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S2/c22-13(18-12-7-8-23-21-12)9-25-16-20-19-14(24-16)5-6-15-17-10-3-1-2-4-11(10)26-15/h1-4,7-8H,5-6,9H2,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPVYSGGNQFAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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